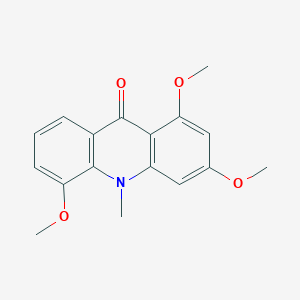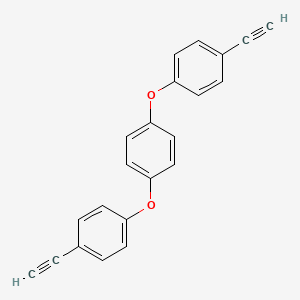
1,4-Bis(4-ethynylphenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-ethynylphenoxy)benzene is an organic compound characterized by its unique structure, which includes two ethynyl groups attached to phenoxy groups on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-ethynylphenoxy)benzene typically involves the reaction of 4-ethynylphenol with 1,4-dibromobenzene under Sonogashira coupling conditions. This reaction is catalyzed by palladium and copper iodide in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the ethynyl groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and minimize by-products. This includes precise control of temperature, pressure, and reaction time. Additionally, solvent recovery and recycling are implemented to reduce waste and improve the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(4-ethynylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form alkanes.
Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
1,4-Bis(4-ethynylphenoxy)benzene has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of advanced polymers with high thermal stability and mechanical strength.
Biology: Investigated for its potential use in bio-compatible materials due to its inert nature.
Medicine: Explored for drug delivery systems owing to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism by which 1,4-Bis(4-ethynylphenoxy)benzene exerts its effects is primarily through its ability to form stable, conjugated systems. The ethynyl groups provide sites for further chemical modification, allowing the compound to participate in various polymerization reactions. The phenoxy groups enhance the compound’s solubility and compatibility with other materials, making it a versatile building block in materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Similar structure but with phenyl groups instead of phenoxy groups.
1,3-Bis(4-ethynylphenoxy)benzene: Similar but with different substitution positions on the benzene ring.
1,4-Bis(4-pyridylethynyl)benzene: Contains pyridyl groups instead of phenoxy groups.
Uniqueness
1,4-Bis(4-ethynylphenoxy)benzene is unique due to its combination of ethynyl and phenoxy groups, which provide a balance of reactivity and stability. This makes it particularly useful in the synthesis of high-performance polymers and liquid crystals, where both thermal stability and optical properties are crucial .
Propriétés
Numéro CAS |
73899-88-4 |
|---|---|
Formule moléculaire |
C22H14O2 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
1,4-bis(4-ethynylphenoxy)benzene |
InChI |
InChI=1S/C22H14O2/c1-3-17-5-9-19(10-6-17)23-21-13-15-22(16-14-21)24-20-11-7-18(4-2)8-12-20/h1-2,5-16H |
Clé InChI |
OWXOERHUAOEEFD-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


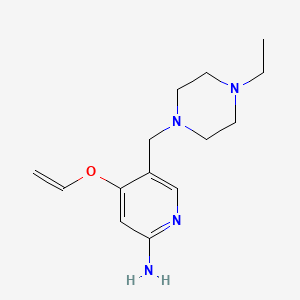

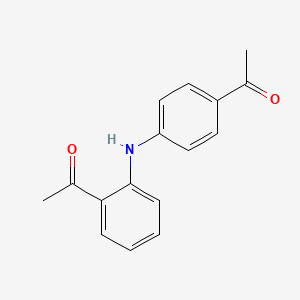
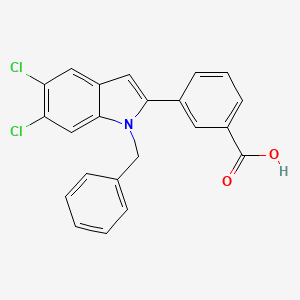
![2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate](/img/structure/B12930229.png)
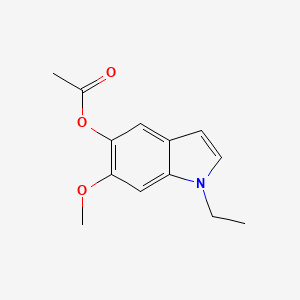
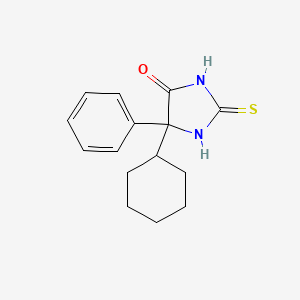
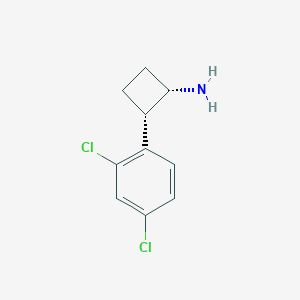
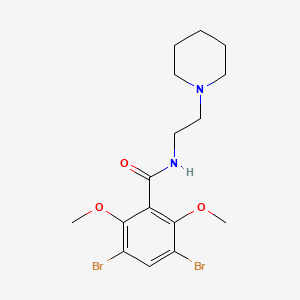
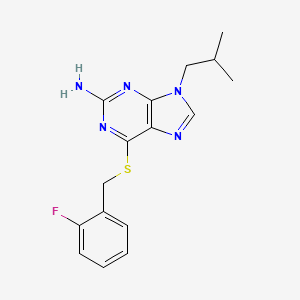
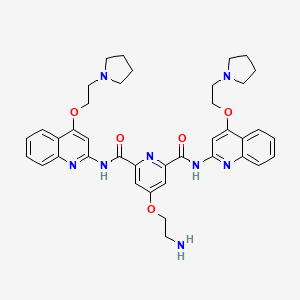
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(undecylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12930262.png)
